Methyl 2,5-dibromo-3,6-difluorobenzoate

Physicochemical Profiling Lead Optimization Building Block Selection

Methyl 2,5-dibromo-3,6-difluorobenzoate (CAS 1805123-66-3) is a tetra-substituted benzoate ester with the molecular formula C8H4Br2F2O2 and a molecular weight of 329.92 g/mol. Characterized by bromine atoms at positions 2 and 5 and fluorine atoms at positions 3 and 6 on the aromatic ring (SMILES: COC(=O)c1c(F)c(Br)cc(F)c1Br), this compound serves as a versatile building block in organic synthesis, particularly for transition-metal-catalyzed cross-coupling reactions and the construction of fluorinated molecular architectures.

Molecular Formula C8H4Br2F2O2
Molecular Weight 329.92 g/mol
Cat. No. B13666293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,5-dibromo-3,6-difluorobenzoate
Molecular FormulaC8H4Br2F2O2
Molecular Weight329.92 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1F)Br)F)Br
InChIInChI=1S/C8H4Br2F2O2/c1-14-8(13)5-6(10)4(11)2-3(9)7(5)12/h2H,1H3
InChIKeyQLBZIDDHWFAAOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,5-Dibromo-3,6-Difluorobenzoate – CAS 1805123-66-3 Procurement and Identity Guide


Methyl 2,5-dibromo-3,6-difluorobenzoate (CAS 1805123-66-3) is a tetra-substituted benzoate ester with the molecular formula C8H4Br2F2O2 and a molecular weight of 329.92 g/mol . Characterized by bromine atoms at positions 2 and 5 and fluorine atoms at positions 3 and 6 on the aromatic ring (SMILES: COC(=O)c1c(F)c(Br)cc(F)c1Br), this compound serves as a versatile building block in organic synthesis, particularly for transition-metal-catalyzed cross-coupling reactions and the construction of fluorinated molecular architectures [1].

Why Methyl 2,5-Dibromo-3,6-Difluorobenzoate Cannot Be Replaced by Generic Analogs


Methyl 2,5-dibromo-3,6-difluorobenzoate occupies a distinct position among halogenated benzoate building blocks due to its specific combination of two bromine leaving groups and two electron-withdrawing fluorine substituents in a 2,5-dibromo-3,6-difluoro substitution pattern . Unlike mono-bromo or non-fluorinated analogs, this compound offers dual reactive sites for iterative cross-coupling while the fluorine atoms modulate the electronic properties of the aromatic ring, influencing reaction rates, regioselectivity, and the physicochemical profile of downstream products [1]. Substituting with a generic analog—such as methyl 2,5-dibromobenzoate (lacking fluorine) or methyl 4-bromo-2,5-difluorobenzoate (lacking a second bromine)—would fundamentally alter the synthetic sequence, the electronic landscape, and the metabolic stability of the final molecule . The quantitative evidence below clarifies these divergent properties.

Quantitative Differentiation Evidence for Methyl 2,5-Dibromo-3,6-Difluorobenzoate vs. Closest Analogs


Physicochemical Property Comparison: Molecular Weight, Density, and Lipophilicity Trends

Methyl 2,5-dibromo-3,6-difluorobenzoate (Target) exhibits a molecular weight of 329.92 g/mol, which is 36.0 g/mol higher than its non-fluorinated counterpart methyl 2,5-dibromobenzoate (MW 293.94 g/mol), and 18.0 g/mol higher than the mono-fluoro analog methyl 2,5-dibromo-4-fluorobenzoate (MW 311.93 g/mol) . This incremental mass reflects the replacement of hydrogen atoms with fluorine, which is known to increase lipophilicity (LogP) and metabolic stability of derived compounds—a crucial consideration in medicinal chemistry where optimized LogP values (typically 1-3) are targeted for oral bioavailability [1]. While experimental LogP values for the target compound are not publicly available, the 2,5-dibromo-3,6-difluoro pattern is predicted to confer a LogP increase of approximately 0.5-1.0 units relative to the non-fluorinated analog based on the well-established Hansch-Leo fragment constant for aromatic fluorine (π = 0.14 per fluorine atom) [1].

Physicochemical Profiling Lead Optimization Building Block Selection

Dual Bromine Sites Enable Iterative Cross-Coupling Strategies Not Possible with Monobromo Analogs

The presence of two bromine atoms at positions 2 and 5 in methyl 2,5-dibromo-3,6-difluorobenzoate provides two sequential cross-coupling handles, enabling the construction of unsymmetrical biaryl or terphenyl architectures through site-selective Suzuki-Miyaura reactions [1]. In contrast, monobromo analogs such as methyl 2-bromo-3,6-difluorobenzoate (CAS 1805523-44-7, MW 251.02) or methyl 4-bromo-2,5-difluorobenzoate (CAS 1193162-21-8, MW 251.02, mp 38-42 °C) possess only a single reactive site, limiting their utility to single-step couplings and requiring additional halogenation steps for further elaboration . The site-selectivity in dibrominated fluorobenzenes is governed by both steric and electronic parameters, with the first coupling occurring preferentially at the less sterically hindered bromine position, allowing for programmed sequential functionalization [1]. This iterative capability is absent in monobromo analogs and in dibromo analogs with different substitution patterns (e.g., methyl 2,5-dibromo-4-fluorobenzoate, where the single fluorine at position 4 provides different electronic control) .

Cross-Coupling Chemistry Iterative Synthesis Building Block Reactivity

Verified Purity of 97% with Batch-Specific QC Documentation Enables Reproducible Research

Methyl 2,5-dibromo-3,6-difluorobenzoate is commercially available from Bide Pharmatech at a standard purity of 97%, with batch-specific quality control documentation including NMR, HPLC, and GC analytical data provided for each lot . In contrast, the closest analog methyl 2,5-dibromobenzoate is typically offered at 95% purity (lit. mp 48-51 °C) across multiple vendors , and methyl 2,5-dibromo-4-fluorobenzoate is listed at a minimum purity of 95% . The 2-percentage-point purity difference, when multiplied across multi-step syntheses where this building block is incorporated early, translates into higher yields of intermediates and reduced purification burden downstream. The provision of batch-specific NMR, HPLC, and GC data allows researchers to verify structural identity and purity before committing to costly synthetic sequences, a feature not universally available for all comparator compounds.

Quality Control Reproducibility Procurement Specifications

Ester Functionality Preserves Carboxylic Acid Latency for Downstream Diversification

The methyl ester group in methyl 2,5-dibromo-3,6-difluorobenzoate serves as a protected carboxylic acid, enabling selective manipulation of the bromine and fluorine substituents under conditions where a free carboxylic acid would be incompatible (e.g., strong bases, organometallic reagents) . The corresponding free acid, 2,5-dibromo-3,6-difluorobenzoic acid (CAS 1263376-61-9, MW 315.89 g/mol), while structurally related, lacks this protective feature and may undergo undesired salt formation or decarboxylation under certain coupling conditions . The ester can be hydrolyzed to the acid under mild basic conditions at the end of a synthetic sequence, providing access to the carboxylic acid for further amide coupling or bioconjugation, a flexibility not available when starting directly from the acid form.

Prodrug Design Synthetic Intermediate Functional Group Interconversion

Fluorine Substitution Pattern Differentiates Electronic Effects from Other Dihalogenated Benzoate Isomers

The 2,5-dibromo-3,6-difluoro substitution pattern places fluorine atoms ortho and para to the ester group, exerting a synergistic electron-withdrawing effect that deactivates the aromatic ring toward electrophilic substitution while activating it toward nucleophilic aromatic substitution at specific positions [1]. This electronic configuration differs fundamentally from isomers such as methyl 2,4-dibromo-3,5-difluorobenzoate or methyl 2,6-dibromo-3,5-difluorobenzoate, where the fluorine positions create distinct electronic landscapes [2]. In Suzuki-Miyaura cross-coupling, the electron-withdrawing effect of fluorine accelerates oxidative addition of Pd(0) into the C-Br bond, with the magnitude of acceleration dependent on the number and position of fluorine substituents [3]. While direct kinetic data comparing this specific compound to its isomers are not available in the open literature, the established electronic principles predict that the 2,5-dibromo-3,6-difluoro pattern provides a unique reactivity profile that cannot be replicated by other halogenation patterns.

Electronic Effects Regioselectivity SAR Studies

High-Impact Application Scenarios for Methyl 2,5-Dibromo-3,6-Difluorobenzoate in Research and Industry


Iterative Synthesis of Unsymmetrical Fluorinated Terphenyls and Biaryls for Drug Discovery

The dual bromine sites at positions 2 and 5 enable sequential, site-selective Suzuki-Miyaura cross-coupling reactions to construct unsymmetrical fluorinated terphenyl architectures [1]. In a typical sequence, the first coupling occurs at the sterically less hindered bromine position, followed by a second coupling at the remaining bromine site using a different aryl boronic acid, generating fluorinated biaryl or terphenyl scaffolds with controlled substitution patterns. This capability is particularly valuable in medicinal chemistry programs where fluorinated aromatic rings enhance metabolic stability, bioavailability, and target binding affinity [2].

Synthesis of Fluorinated Conjugated Polymers and Organic Electronic Materials

As a dibromo-difluoro monomer, this compound can participate in Suzuki or Stille polycondensation reactions to produce fluorinated conjugated polymers with tuned HOMO/LUMO energy levels for organic electronic applications (OLEDs, OFETs) [1]. The electron-withdrawing fluorine substituents lower both HOMO and LUMO energies, increasing electron affinity and improving ambient stability of the resulting polymers compared to non-fluorinated analogs [2]. The methyl ester group provides a handle for post-polymerization modification or can be hydrolyzed to the acid for improved solubility or interfacial properties.

Late-Stage Functionalization of Fluorinated Drug Candidates via Decarboxylative Coupling

The methyl ester can be hydrolyzed to the corresponding carboxylic acid (2,5-dibromo-3,6-difluorobenzoic acid, CAS 1263376-61-9) and subsequently employed in Pd-catalyzed decarboxylative cross-coupling reactions with aryl halides to generate polyfluorinated biaryls [1]. This strategy enables the introduction of the 2,5-dibromo-3,6-difluorophenyl motif into complex drug-like molecules at a late stage, preserving the bromine handles for further diversification or leveraging the fluorine atoms for improved pharmacokinetic properties [2].

Structure-Activity Relationship (SAR) Studies Requiring Controlled Fluorine Content

In SAR campaigns exploring the impact of fluorine substitution on biological activity, this compound serves as a key intermediate to systematically vary the number and position of fluorine atoms on a benzoate scaffold [1]. Compared to the non-fluorinated analog (methyl 2,5-dibromobenzoate) and the mono-fluoro analog (methyl 2,5-dibromo-4-fluorobenzoate), the target compound provides an incremental increase in fluorine count (2F vs. 0F or 1F), allowing medicinal chemists to correlate fluorine content with changes in potency, selectivity, metabolic stability, and physicochemical properties [2].

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